molecular formula C12H17NO4S B8372494 2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide

2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide

Cat. No. B8372494
M. Wt: 271.33 g/mol
InChI Key: OJYMBASFEOJKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,4-Dimethoxybenzyl)isothiazolidine-1,1-dioxide

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C12H17NO4S/c1-16-11-5-4-10(12(8-11)17-2)9-13-6-3-7-18(13,14)15/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

OJYMBASFEOJKRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCS2(=O)=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1-(azodicarbonyl) dipiperidine (1.874 g, 7.4 mmol) in anhydrous tetrahydrofuran (10 mL) was added dropwise to a 0° C. solution of 1,3-propanesultam (0.6 g, 4.95 mmol), triphenylphosphine (1.95 g, 7.4 mmol), and 2,4-dimethoxybenzyl alcohol (1.0 g, 6.2 mmol) in anhydrous tetrahydrofuran (20 mL). The resultant solution was stirred at 0° C. for 3 hrs, warmed to room temperature and stirred for a further 16 hrs. The solution was concentrated under reduced pressure and suspended in ethyl acetate/hexanes to precipitate a white solid. The solid was removed by filtration and the filtrate purified by silica gel chromatography (25-70% ethyl acetate/hexanes) to give a pale yellow oil (0.505 g). 1H NMR (CDCl3, 300 MHz) δ 7.31-7.28 (dd, 1H, J=0.6, 7.8 Hz), 6.49-6.44 (m, 2H), 4.17 (s, 2H), 3.81 (s, 3H), 3.80 (s, 3H), 3.19-3.13 (m, 4H), 2.32-2.23 (m, 2H).
Quantity
1.874 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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